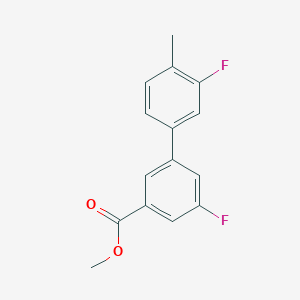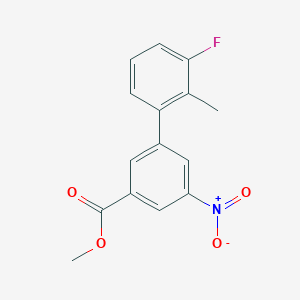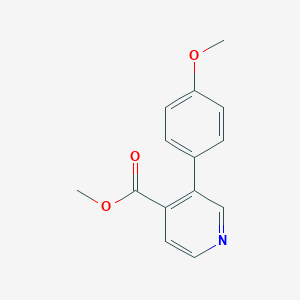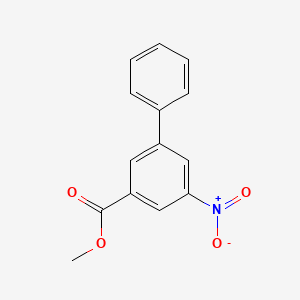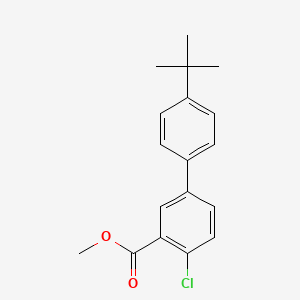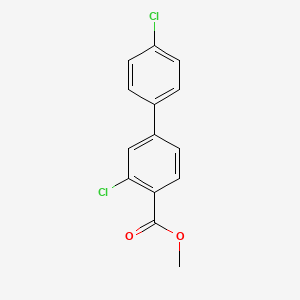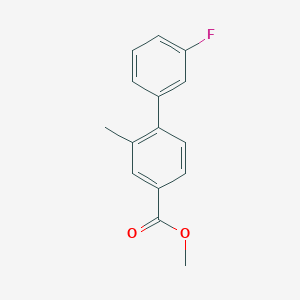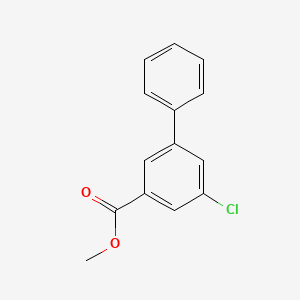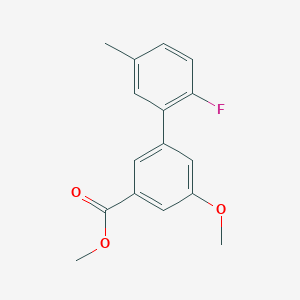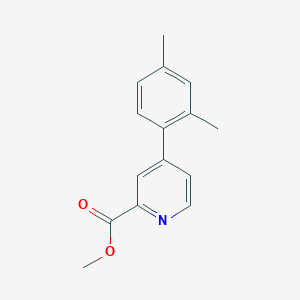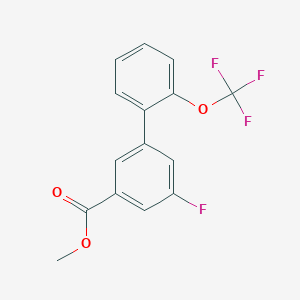
5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of catalyst and solvent can be tailored to improve efficiency and reduce environmental impact.
化学反应分析
Types of Reactions: 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or trifluoromethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups at the fluorine or trifluoromethoxy positions.
科学研究应用
Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure can enhance the stability and bioactivity of the final products.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable tool in drug discovery.
Medicine: In medicine, 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry: In the industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its fluorinated structure imparts desirable properties, such as increased chemical resistance and thermal stability.
作用机制
The mechanism by which 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance its binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester: Lacks the fluorine atom at the 5-position.
5-Fluoro-2-(trifluoromethoxy)biphenyl-3-carboxylic acid: Lacks the methyl ester group.
2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid: Lacks both the fluorine atom at the 5-position and the methyl ester group.
Uniqueness: 5-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is unique due to the presence of both fluorine and trifluoromethoxy groups, which significantly enhance its chemical and biological properties compared to similar compounds. This combination of functional groups allows for greater versatility and efficacy in various applications.
属性
IUPAC Name |
methyl 3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-21-14(20)10-6-9(7-11(16)8-10)12-4-2-3-5-13(12)22-15(17,18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZWBCIGGLXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{3-[3-(ethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7963849.png)
